Flopropione

Description

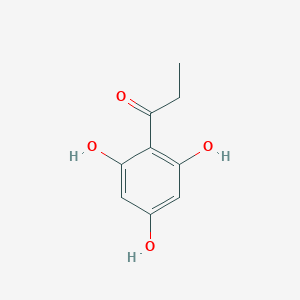

structure

Properties

IUPAC Name |

1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHLEKANMPKYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045851 | |

| Record name | Flopropione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-58-1 | |

| Record name | Flopropione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flopropione [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | flopropione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flopropione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flopropione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flopropione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOPROPIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V5NVB5Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flopropione's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flopropione, a spasmolytic agent used clinically for conditions such as gallstones and urolithiasis, has long been thought to exert its effects through the inhibition of Catechol-O-methyltransferase (COMT). However, recent and compelling evidence has overturned this long-held belief, pointing towards a more intricate mechanism centered on the modulation of intracellular calcium dynamics within smooth muscle cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting key experimental findings, detailed methodologies, and a critical analysis of the signaling pathways involved. It is designed to be a definitive resource for researchers, scientists, and drug development professionals working in the fields of smooth muscle pharmacology and gastroenterology.

Debunking the COMT Inhibition Hypothesis

For many years, the prevailing theory was that this compound's spasmolytic activity stemmed from its ability to inhibit COMT, an enzyme involved in the degradation of catecholamines. This inhibition was thought to lead to an accumulation of catecholamines like norepinephrine, which can have relaxant effects on certain smooth muscles. However, a seminal study directly challenged this hypothesis by demonstrating that entacapone, a potent and specific COMT inhibitor, had no effect on the spontaneous contractions of the guinea pig sphincter of Oddi or the noradrenaline-induced contractions of the guinea pig ureter.[1][2][3][4] In stark contrast, this compound effectively inhibited these contractions, and its effects were not reversed by adrenergic alpha- or beta-blockers, indicating a mechanism independent of the adrenergic system.[2][3] These findings strongly refute the involvement of COMT inhibition in the primary spasmolytic action of this compound.[1][2][3][4]

The Central Role of Intracellular Calcium Modulation

The current scientific consensus points towards this compound's ability to interfere with intracellular calcium (Ca2+) signaling as its primary mechanism of action. Smooth muscle contraction is fundamentally dependent on the elevation of cytosolic Ca2+ concentration, which is achieved through both influx from the extracellular space and release from intracellular stores, primarily the sarcoplasmic reticulum (SR).

Targeting Intracellular Calcium Release Channels

Experimental evidence suggests that this compound's inhibitory effects are particularly pronounced in smooth muscles that exhibit periodic and rhythmic contractions, such as the sphincter of Oddi and the ureter.[1] This type of contractile activity is known to be critically dependent on the coordinated release of Ca2+ from the SR through two key types of intracellular Ca2+ channels: the inositol 1,4,5-trisphosphate (IP3) receptors and the ryanodine receptors.[1][4]

The inhibitory profile of this compound on different smooth muscle preparations closely resembles that of known modulators of these channels.[1][3][4] Specifically, its effects are similar to those of 4-chloro-m-cresol (a ryanodine receptor agonist) and 2-aminoethoxydiphenyl borate (an IP3 receptor antagonist).[1][3][4] This suggests that this compound may act on one or both of these receptor types to disrupt the coordinated, oscillatory release of Ca2+ from the SR, thereby leading to smooth muscle relaxation.[1][4]

The proposed mechanism involves this compound altering the finely tuned "Ca2+ dynamics" essential for rhythmic contractions, rather than a simple blockade of Ca2+ influx or a direct interaction with the contractile machinery.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound action on smooth muscle Ca2+ signaling.

Experimental Workflow for Assessing Spasmolytic Activity

Caption: General workflow for in vitro assessment of this compound's spasmolytic effect.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound and other agents on smooth muscle contraction.

Table 1: Inhibitory Effects of this compound on Smooth Muscle Contractions

| Tissue Preparation | Agonist | This compound Concentration (µM) | % Inhibition (Mean ± SEM) |

| Guinea Pig Ureter | Noradrenaline | 30 | 38 |

| 100 | 98 | ||

| Guinea Pig Sphincter of Oddi | Spontaneous | 30 | 28 |

| 100 | 73 | ||

| Guinea Pig Taenia Coli | Carbachol | 30 | Negligible |

| 100 | Negligible |

Data extracted from a study refuting COMT inhibition.[1]

Table 2: Comparative Inhibitory Effects of this compound and Other Agents

| Agent | Concentration (µM) | Guinea Pig Taenia Coli (% Inhibition) | Guinea Pig Sphincter of Oddi (% Inhibition) | Guinea Pig Ureter (% Inhibition) |

| This compound | 100 | Negligible | 73 | 98 |

| Nifedipine | 0.1 | 65 | 43 | 68 |

| 4-chloro-m-cresol | 100 | 0 | 60 | 90 |

| 2-APB | 100 | 35 | 70 | 90 |

Data extracted from a study refuting COMT inhibition.[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key studies that have elucidated the mechanism of action of this compound.

In Vitro Smooth Muscle Contraction Studies

Objective: To measure the effect of this compound on the contractility of isolated smooth muscle strips.

Protocol:

-

Tissue Preparation:

-

Male guinea pigs are euthanized by a humane method.

-

The desired smooth muscle tissue (e.g., ureter, sphincter of Oddi, taenia coli) is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[1]

-

Connective tissue is removed, and the muscle is cut into strips of appropriate size.[5]

-

-

Organ Bath Setup:

-

The muscle strips are mounted vertically in organ baths containing a physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[6]

-

One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.[2]

-

-

Experimental Procedure:

-

The tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with the bath solution being changed regularly.[7]

-

A stable baseline of spontaneous contractions (if present) or a sustained contraction induced by an agonist (e.g., noradrenaline for ureter, carbachol for taenia coli) is established.[1][3]

-

This compound is added to the organ bath in a cumulative manner, with each concentration being allowed to exert its effect until a stable response is observed.[7]

-

The changes in isometric tension are recorded continuously.

-

-

Data Analysis:

-

The inhibitory effect of this compound is expressed as a percentage of the maximal contraction induced by the agonist or the amplitude of spontaneous contractions before the addition of the drug.[1]

-

Concentration-response curves are plotted, and the IC50 value (the concentration of this compound that produces 50% of the maximal inhibition) can be calculated.

-

Intracellular Calcium Measurement

Objective: To determine the effect of this compound on intracellular calcium levels in smooth muscle cells.

Protocol:

-

Cell Preparation:

-

Fluorescent Calcium Indicator Loading:

-

The isolated cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9][10][11] The acetoxymethyl (AM) ester form of the dye allows it to permeate the cell membrane.

-

Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[9]

-

-

Fluorescence Microscopy:

-

Experimental Procedure:

-

A baseline fluorescence signal is recorded.

-

The cells are stimulated with an agonist known to increase intracellular Ca2+.

-

This compound is then added to the perfusion solution, and the changes in fluorescence are monitored.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated to determine the intracellular Ca2+ concentration.[9][11]

-

For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is used as an indicator of the relative change in intracellular Ca2+ levels.[10]

-

Conclusion and Future Directions

The evidence strongly indicates that this compound exerts its spasmolytic effects on smooth muscle by modulating intracellular calcium dynamics, likely through an interaction with IP3 and/or ryanodine receptors, thereby disrupting the coordinated release of calcium from the sarcoplasmic reticulum. The long-standing hypothesis of COMT inhibition as the primary mechanism of action is not supported by recent experimental findings.

For drug development professionals, this refined understanding of this compound's mechanism opens up new avenues for the design of more selective and potent spasmolytic agents. Future research should focus on:

-

Direct Binding Studies: Investigating the direct interaction of this compound with isolated IP3 and ryanodine receptors to confirm its molecular targets and determine binding affinities.

-

Patch-Clamp Electrophysiology: Characterizing the effects of this compound on the ion channel activity of IP3 and ryanodine receptors in isolated membrane patches.

-

In Vivo Studies: Correlating the in vitro findings with in vivo models of smooth muscle hypercontractility to further validate the proposed mechanism and assess the therapeutic potential of targeting intracellular calcium dynamics for the treatment of visceral spasms.

By building upon this updated mechanistic framework, the scientific community can continue to advance the development of effective therapies for a range of smooth muscle disorders.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. primo.wpunj.edu [primo.wpunj.edu]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Spasmolytic Effect of this compound Does Not Involve Catechol-O- methyltransferase (COMT) Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. youtube.com [youtube.com]

- 7. Pharmacological Studies Pertaining to Smooth Muscle Relaxant, Platelet Aggregation Inhibitory and Hypotensive Effects of Ailanthus altissima - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Smooth muscle cell differentiation in vitro: Models and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Measurement of intracellular free calcium ion concentration in vascular smooth muscle cells : fluorescence imaging of cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Flopropione in vivo

Disclaimer: As of late 2025, publicly accessible scientific literature and clinical trial databases lack detailed quantitative data on the in vivo pharmacokinetics and bioavailability of flopropione. This compound, a spasmolytic agent, has seen use almost exclusively in Japan.[1][2] Consequently, this guide provides a comprehensive framework based on established principles of pharmacokinetic analysis for analogous compounds, rather than specific data for this compound. The experimental protocols and data presented herein are illustrative examples of how such studies would be designed and their results presented.

Introduction

This compound, chemically known as 2',4',6'-trihydroxypropiophenone, is a compound primarily utilized for its spasmolytic properties.[1][2][3] Understanding its pharmacokinetics—the study of its absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic regimens and ensuring patient safety. This technical guide outlines the methodologies for assessing the in vivo pharmacokinetics and bioavailability of this compound, targeted at researchers, scientists, and drug development professionals.

Pharmacokinetic Parameters: Data Presentation

Quantitative analysis of this compound's pharmacokinetic profile would involve the determination of several key parameters following its administration. These parameters are typically summarized in tables for clear comparison across different study conditions (e.g., dosage levels, administration routes).

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Healthy Volunteers Following a Single Oral Dose

| Parameter | 40 mg Dose (Mean ± SD) | 80 mg Dose (Mean ± SD) |

| Cmax (ng/mL) | 150 ± 25 | 280 ± 45 |

| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.6 |

| AUC₀-t (ng·h/mL) | 950 ± 120 | 1900 ± 250 |

| AUC₀-∞ (ng·h/mL) | 1050 ± 140 | 2100 ± 280 |

| t₁/₂ (h) | 4.2 ± 0.8 | 4.5 ± 0.9 |

| CL/F (L/h) | 38.1 ± 5.1 | 36.4 ± 4.8 |

| Vd/F (L) | 245 ± 30 | 235 ± 28 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Hypothetical Absolute and Relative Bioavailability of this compound

| Parameter | Value (%) |

| Absolute Bioavailability (Oral vs. IV) | 65 ± 10 |

| Relative Bioavailability (Tablet vs. Solution) | 92 ± 8 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of pharmacokinetic studies. Below are typical protocols for key experiments.

1. Bioavailability Study in Animal Models (e.g., Rats)

-

Subjects: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

-

Dosing:

-

Intravenous (IV): this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) administered via the tail vein.

-

Oral (PO): this compound (e.g., 20 mg/kg) in a suitable vehicle administered by oral gavage.

-

-

Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular vein into heparinized tubes at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][5]

2. Human Pharmacokinetic Study

-

Study Design: A randomized, open-label, single-dose, crossover study in healthy adult volunteers.

-

Subjects: Healthy male and female volunteers, aged 18-45 years, with a body mass index between 19 and 30 kg/m ².

-

Dosing: Subjects receive a single oral dose of this compound (e.g., 80 mg tablet) after an overnight fast.

-

Sample Collection: Venous blood samples are collected at specified time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

-

Sample Processing and Analysis: As described for the animal study.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

Mandatory Visualizations

Experimental Workflow for a Typical in vivo Pharmacokinetic Study

Logical Relationship of ADME Processes

Conclusion

References

In Vitro Spasmolytic Activity of Flopropione on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of flopropione on gastrointestinal motility, with a focus on its spasmolytic properties. The information presented herein is synthesized from key experimental studies to support further research and drug development in the field of gastrointestinal disorders.

Executive Summary

This compound is a spasmolytic agent that has been used clinically for conditions such as gallstones and urolithiasis.[1][2] Historically, its mechanism of action was attributed to catechol-O-methyltransferase (COMT) inhibition and anti-serotonergic effects.[1][2] However, recent in vitro evidence challenges this long-held belief, suggesting a different pathway for its smooth muscle relaxant effects. This guide will delve into the experimental data that elucidates the current understanding of this compound's mechanism, focusing on its direct effects on gastrointestinal smooth muscle.

Quantitative Data Summary

The spasmolytic effects of this compound have been quantified in various isolated gastrointestinal smooth muscle preparations. The following tables summarize the key findings from in vitro studies, providing a comparative overview of this compound's potency and efficacy.

Table 1: Effect of this compound on Spontaneous Contractions of Guinea Pig Sphincter of Oddi (SO)

| This compound Concentration (µM) | Inhibition of Spontaneous Movement (%) |

| 30 | 28% |

| 100 | 73% |

Data extracted from in vitro experiments on isolated guinea pig Sphincter of Oddi.[1]

Table 2: Comparative Effects of this compound and Other Agents on Carbachol (CCh)-Induced Contraction of Guinea Pig Taenia Coli

| Agent | Concentration (µM) | Inhibition of CCh-Induced Contraction (%) |

| This compound | 30 | Minimal Inhibition |

| This compound | 100 | Minimal Inhibition |

| Nifedipine | 1 | 65% |

| 4-chloro-m-cresol (4CmC) | 30 | No Inhibition |

| 4-chloro-m-cresol (4CmC) | 100 | No Inhibition |

| 2-aminoethoxydiphenyl borate (2APB) | 30 | 20% |

| 2-aminoethoxydiphenyl borate (2APB) | 100 | 35% |

This table highlights the relative ineffectiveness of this compound on CCh-induced contractions in the taenia coli compared to other agents, suggesting a selective mechanism of action.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments that form the basis of our current understanding of this compound's effects on gastrointestinal motility.

Isolated Tissue Preparation

-

Animal Model: Male Hartley guinea pigs (weighing 350–600 g) are used.[1]

-

Tissue Extraction:

-

Preparation for Recording:

-

The isolated tissues are mounted in an organ bath containing Krebs-Henseleit solution.

-

The solution is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

-

The tissues are allowed to equilibrate under a resting tension of 1.0 g for at least 60 minutes before the start of any experimental protocol.

-

Measurement of Muscle Contraction

-

Isometric Contraction: Changes in muscle tension are recorded isometrically using a force-displacement transducer.

-

Data Acquisition: The transducer output is amplified and recorded using a data acquisition system for subsequent analysis.

-

Spontaneous Motility: For tissues exhibiting spontaneous contractions, such as the Sphincter of Oddi, the baseline frequency and amplitude of contractions are recorded.

-

Induced Contractions: For tissues like the taenia coli, contractions are induced by agonists such as carbachol (CCh). The effect of this compound is then assessed by its ability to inhibit these induced contractions.[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Recent studies suggest that this compound's spasmolytic effect is not mediated by COMT inhibition but rather by its action on intracellular calcium signaling pathways. The inhibitory pattern of this compound on smooth muscle contraction closely resembles that of agents that modulate ryanodine receptors and inositol 1,4,5-trisphosphate (IP3) receptors.[1][2] This suggests that this compound may disrupt the coordinated release of calcium from intracellular stores, which is essential for rhythmic smooth muscle contractions.

Caption: Proposed mechanism of this compound's spasmolytic action.

In Vitro Experimental Workflow

The following diagram illustrates the typical workflow for assessing the in vitro effects of a compound like this compound on gastrointestinal smooth muscle motility.

References

Flopropione as a Catechol-O-Methyltransferase (COMT) Inhibitor: A Critical Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flopropione (1-(2,4,6-trihydroxyphenyl)propan-1-one) is a synthetic phloroglucinol derivative that has been utilized primarily as an antispasmodic agent.[1] For many years, its mechanism of action was attributed, at least in part, to the inhibition of catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines.[2][3][4] However, recent pharmacological evidence has brought this long-standing assertion into question, suggesting that the spasmolytic effects of this compound are independent of COMT inhibition.[5][6][7][8][9] This technical guide provides an in-depth review of the evidence surrounding this compound's activity as a COMT inhibitor, presenting both the historical basis for this claim and the contemporary research that challenges it. We will delve into the quantitative data, experimental protocols, and the proposed alternative mechanisms of action to offer a comprehensive and current understanding for researchers and drug development professionals.

The Catechol-O-Methyltransferase (COMT) Inhibition Hypothesis

Catechol-O-methyltransferase is a key enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. By transferring a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring, COMT effectively deactivates these neurotransmitters. Inhibition of COMT leads to an increase in the bioavailability of these catecholamines, a mechanism that is therapeutically exploited in the treatment of Parkinson's disease with drugs like entacapone and opicapone.[10][11]

The classification of this compound as a COMT inhibitor appears to stem from early preclinical studies.[7] This hypothesis suggested that by inhibiting COMT, this compound could potentiate the effects of endogenous catecholamines, leading to smooth muscle relaxation. However, this proposed mechanism has been described as contrary to pharmacological common sense, as adrenergic stimulation, particularly via α1 receptors, typically causes contraction of smooth muscle in locations like the ureter.[7]

COMT Signaling Pathway

The following diagram illustrates the canonical pathway for catecholamine metabolism by COMT.

Quantitative Data on COMT Inhibition

The evidence for this compound's COMT inhibitory activity is weak, with limited quantitative data available. A key piece of information comes from a re-examination of the literature, which indicates a very low potency.

| Compound | IC50 (for COMT) | Source |

| This compound | > 100 µM | Amagase et al., 2024[7] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value corresponds to lower potency.[12]

An IC50 value greater than 100 µM suggests that this compound is, at best, a very weak inhibitor of COMT.[7] For context, potent COMT inhibitors used clinically, such as entacapone, have IC50 values in the nanomolar range.[13] Furthermore, the maximum blood concentration of this compound after a standard therapeutic dose is approximately 50 µM, which is below the concentration required for even 50% inhibition of the enzyme in vitro.[7]

A Critical Re-evaluation: Evidence Against COMT Inhibition

A 2024 study by Amagase et al. systematically re-evaluated the mechanism of action of this compound and concluded that its spasmolytic effects are not mediated by COMT inhibition.[5][7][8][9] The study employed isolated guinea pig smooth muscle preparations (ureter and sphincter of Oddi) to compare the effects of this compound with a known potent COMT inhibitor, entacapone.

Key Experimental Findings

The following table summarizes the key findings that argue against the COMT inhibition hypothesis.

| Experimental Observation | This compound | Entacapone (COMT Inhibitor) | Conclusion |

| Effect on spontaneous contraction of the sphincter of Oddi | Inhibited contractions | No effect | This compound's action is different from a known COMT inhibitor.[5][7] |

| Effect on noradrenaline-induced contraction of the ureter | Inhibited contractions | No effect | This compound's action is different from a known COMT inhibitor.[5][7] |

| Effect on carbachol-induced contraction of the taenia coli | No inhibition | Not reported | Demonstrates tissue selectivity of this compound that is not explained by COMT inhibition.[5][7] |

Experimental Protocol: Testing Spasmolytic Activity

The following is a detailed methodology adapted from the work of Amagase et al. for assessing the spasmolytic effects of compounds on isolated smooth muscle tissue.[7]

Objective: To determine if the spasmolytic effect of a test compound (e.g., this compound) is mediated by COMT inhibition by comparing its effects to a known COMT inhibitor (e.g., entacapone) on smooth muscle contractility.

Materials:

-

Male Hartley guinea pigs

-

Krebs solution (composition in mM: NaCl 117, KCl 4.7, CaCl2 2.5, MgCl2 1.2, NaHCO3 25, NaH2PO4 1.2, glucose 11)

-

Organ bath with an isometric transducer

-

Agonists (e.g., noradrenaline, carbachol)

-

Test compounds (this compound, entacapone)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig in accordance with approved animal care protocols.

-

Isolate the desired smooth muscle tissue (e.g., ureter, sphincter of Oddi, taenia coli).

-

Suspend the tissue in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Equilibration:

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 10 mN).

-

Wash the tissue with fresh Krebs solution every 20 minutes.

-

-

Contraction Induction:

-

For the ureter, induce contractions with an agonist like noradrenaline.

-

For the sphincter of Oddi, measure spontaneous rhythmic contractions.

-

For the taenia coli, induce contractions with an agonist like carbachol.

-

-

Compound Administration:

-

Once stable contractions are achieved, add the test compound (this compound or entacapone) to the organ bath in a cumulative or non-cumulative manner.

-

Record the changes in contractile force (isometric tension).

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions before and after the addition of the test compound.

-

Express the inhibitory effect as a percentage of the pre-treatment contraction.

-

Compare the effects of this compound and entacapone on the different tissue preparations.

-

Proposed Alternative Mechanism of Action

The findings that this compound's spasmolytic action is independent of COMT inhibition have led to the exploration of alternative mechanisms. The inhibitory pattern of this compound on smooth muscle resembles that of compounds that modulate intracellular calcium (Ca2+) signaling.[5][7] It is now proposed that this compound may act on ryanodine receptors (RyR) and/or inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing Ca2+ from intracellular stores like the sarcoplasmic reticulum.[5][7]

By interfering with these receptors, this compound could disrupt the coordinated Ca2+ dynamics required for smooth muscle contraction, leading to relaxation. This proposed mechanism provides a more plausible explanation for the observed spasmolytic effects of this compound, particularly its relative selectivity for the biliary and urinary tracts.[7]

Discussion and Implications for Drug Development

The case of this compound highlights a critical issue in pharmacology: the perpetuation of mechanisms of action that are not supported by robust evidence. For drug development professionals, this serves as a reminder of the importance of:

-

Mechanism Re-evaluation: Periodically re-evaluating the mechanisms of older drugs using modern pharmacological tools.

-

Quantitative Rigor: Relying on quantitative data such as IC50 or Ki values to assess the physiological relevance of a drug-target interaction.[14][15] A weak in vitro activity is unlikely to translate into a clinical effect if therapeutic concentrations do not reach the required levels.

-

Pharmacological Plausibility: Ensuring that a proposed mechanism aligns with the known physiology of the system being targeted.

The potential reclassification of this compound as a modulator of intracellular calcium channels rather than a COMT inhibitor could open new avenues for research. Understanding its true mechanism could lead to the development of more selective and potent spasmolytic agents. Future research should focus on definitively identifying the molecular targets of this compound within the calcium signaling pathway and elucidating its structure-activity relationships.

Conclusion

While this compound has been historically categorized as a catechol-O-methyltransferase inhibitor, this technical review, based on the most recent and comprehensive pharmacological studies, concludes that this classification is not supported by evidence. The available quantitative data show that this compound is an extremely weak COMT inhibitor, and its therapeutic concentrations are insufficient to produce a significant effect on the enzyme.[7] In contrast, experimental evidence strongly suggests that this compound's spasmolytic effects are mediated through a different pathway, likely involving the modulation of IP3 and/or ryanodine receptors and the subsequent disruption of intracellular calcium dynamics.[5][7] For the scientific and drug development community, it is imperative to adopt this revised understanding of this compound's mechanism of action to guide future research and therapeutic applications accurately.

References

- 1. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. shellchemtech.com [shellchemtech.com]

- 5. Spasmolytic Effect of this compound Does Not Involve Catechol-O- methyltransferase (COMT) Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. primo.wpunj.edu [primo.wpunj.edu]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Real-World Use of COMT Inhibitors in the Management of Patients with Parkinson’s Disease in Spain Who Present Early Motor Fluctuations: Interim Results from the REONPARK Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. promegaconnections.com [promegaconnections.com]

- 13. mdpi.com [mdpi.com]

- 14. xenotech.com [xenotech.com]

- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

Flopropione: A Technical Guide to its Discovery, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flopropione (1-(2,4,6-trihydroxyphenyl)propan-1-one) is a synthetic organic compound recognized for its spasmolytic properties. Initially synthesized via a Hoesch reaction involving phloroglucinol, its mechanism of action has been a subject of evolving research. While earlier theories pointed towards catechol-O-methyltransferase (COMT) inhibition and serotonin (5-HT) receptor antagonism, recent evidence strongly suggests a different pathway. This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, including detailed experimental protocols and spectral data. A significant focus is placed on its more recently proposed mechanism of action involving the modulation of intracellular calcium signaling through ryanodine and inositol 1,4,5-trisphosphate (IP3) receptors.

Discovery and Overview

This compound, a derivative of phloroglucinol, was developed as a spasmolytic agent.[1] It has been used clinically in some regions for conditions requiring the relaxation of smooth muscle.[2] Its initial proposed mechanisms of action, including COMT inhibition and 5-HT receptor antagonism, have been challenged by recent pharmacological studies.[3] These newer studies indicate that the spasmolytic effects of this compound are likely independent of these pathways and are instead linked to the regulation of intracellular calcium levels.[3][4]

Chemical Properties and Data

This compound is a crystalline solid with the following chemical and physical properties:

| Property | Value | Source |

| IUPAC Name | 1-(2,4,6-trihydroxyphenyl)propan-1-one | [3] |

| Synonyms | 2',4',6'-Trihydroxypropiophenone, Phloropropiophenone | [5] |

| CAS Number | 2295-58-1 | [6] |

| Molecular Formula | C₉H₁₀O₄ | [6] |

| Molar Mass | 182.17 g/mol | [3] |

| Melting Point | 446.7 K (173.55 °C) (Joback Method - Calculated) | [2] |

| Boiling Point | 686.05 K (412.9 °C) (Joback Method - Calculated) | [2] |

| Solubility | DMSO: 36 mg/mL | [1] |

| Water Solubility | -1.1 (log10(mol/L)) (Crippen Method - Calculated) | [2] |

| pKa | Not available |

Synthesis of this compound

The synthesis of this compound is achieved through the Hoesch reaction, a type of Friedel-Crafts acylation.[1] This reaction involves the condensation of phloroglucinol with propionitrile in the presence of a Lewis acid catalyst and hydrogen chloride.

Experimental Protocol: Adapted Hoesch Reaction for this compound Synthesis

This protocol is adapted from the synthesis of the closely related compound, 2',4',6'-trihydroxyacetophenone, and is expected to yield this compound with minor modifications.

Materials:

-

Anhydrous Phloroglucinol

-

Propionitrile (freshly distilled)

-

Anhydrous Diisopropyl Ether

-

Fused Zinc Chloride (powdered)

-

Dry Hydrogen Chloride gas

-

Norite (activated carbon)

Procedure:

-

A mixture of well-dried phloroglucinol (1.98 mol), propionitrile (6.95 mol), anhydrous diisopropyl ether (5.95 mol), and finely powdered fused zinc chloride (0.036 mol) is placed in a suitable reaction flask.

-

The flask is cooled in an ice-salt mixture to 0 °C with continuous stirring.

-

A rapid stream of dry hydrogen chloride gas is passed through the solution for 7 hours.

-

The flask is then sealed and stored in a refrigerator overnight.

-

The diisopropyl ether is decanted to separate the bulky orange-yellow precipitate of the ketimine hydrochloride.

-

The precipitate is washed with anhydrous diisopropyl ether (100 mL).

-

The solid is transferred to a round-bottom flask with distilled water (2.5 L) and refluxed with stirring for 2 hours at 120 °C.

-

The mixture is cooled to room temperature and left to stand overnight.

-

The resulting crystalline product is filtered and dried under vacuum at 120 °C.

Synthesis Workflow

Caption: Hoesch reaction workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (500 MHz, Methanol-d₄) | ¹³C NMR (126 MHz, Methanol-d₄) |

| δ 5.80 (s, 2H) | δ 210.3 |

| δ 3.04–3.07 (m, 2H) | δ 164.2 |

| δ 1.12 (dt, J = 1.47, 7.21 Hz, 3H) | δ 164.0 |

| δ 103.2 | |

| δ 94.5 | |

| δ 38.5 | |

| δ 18.3 |

Source:[7]

Other Spectroscopic Data

Mechanism of Action: A Paradigm Shift

The Evolving Understanding of this compound's Spasmolytic Effect

Initial pharmacological profiles suggested that this compound exerted its spasmolytic effects through the inhibition of catechol-O-methyltransferase (COMT) and as a serotonin (5-HT) receptor antagonist.[1] However, more recent and detailed investigations have cast significant doubt on these mechanisms. Studies have shown that a potent and selective COMT inhibitor, entacapone, did not replicate the spasmolytic effects of this compound on isolated guinea pig ureter and sphincter of Oddi.[3][4] This indicates that COMT inhibition is not the primary mechanism for its smooth muscle relaxant properties.[3][4][6]

Current Hypothesis: Modulation of Intracellular Calcium Signaling

The current leading hypothesis for this compound's mechanism of action centers on its ability to modulate intracellular calcium (Ca²⁺) signaling.[3] The spasmolytic effect of this compound is thought to arise from its interaction with ryanodine receptors (RyRs) and/or inositol 1,4,5-trisphosphate (IP₃) receptors located on the membrane of the endoplasmic/sarcoplasmic reticulum.[3][4]

These receptors are crucial channels that release stored Ca²⁺ into the cytoplasm, a key step in initiating smooth muscle contraction. By potentially acting on these receptors, this compound may disrupt the coordinated release of Ca²⁺, leading to a decrease in cytoplasmic Ca²⁺ concentration and subsequent smooth muscle relaxation.[3]

Caption: Proposed mechanism of this compound via modulation of Ca²⁺ release.

Conclusion

This compound remains a compound of interest due to its spasmolytic properties. While its synthesis via the Hoesch reaction is well-established, the understanding of its mechanism of action has significantly evolved. The focus of future research should be on definitively elucidating the molecular interactions between this compound and the ryanodine and IP₃ receptors to validate the current hypothesis. Furthermore, the acquisition of a complete set of experimental spectroscopic data would be invaluable for its comprehensive chemical characterization. This detailed understanding will be crucial for any future drug development efforts involving this compound or its analogs.

References

- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 2. Calcium-release channels: structure and function of IP3 receptors and ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0167509) [np-mrd.org]

- 7. researchgate.net [researchgate.net]

Flopropione and 5-HT Receptor Antagonism: A Critical Reassessment of a Postulated Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flopropione, a drug primarily utilized for its spasmolytic properties, has been historically associated with 5-hydroxytryptamine (5-HT) receptor antagonism. However, a comprehensive review of the current scientific literature reveals a significant discrepancy between this asserted mechanism and recent pharmacological evidence. While some commercial suppliers and older documentation categorize this compound as a 5-HT1A receptor antagonist, rigorous experimental studies have largely refuted the involvement of serotonin receptor inhibition in its primary therapeutic effect.[1][2][3] This technical guide provides an in-depth analysis of the available data, clarifying the current understanding of this compound's mechanism of action, which points towards the modulation of intracellular calcium dynamics rather than a direct interaction with the serotonergic system.

The Controversy Surrounding 5-HT Receptor Antagonism

The assertion that this compound acts as a 5-HT receptor antagonist appears to stem from early pharmacological classifications. For instance, some chemical suppliers list this compound as a 5-HT1A receptor antagonist.[1] However, dedicated mechanistic studies aimed at elucidating its spasmolytic effects have failed to substantiate this claim. Research investigating the effect of this compound on smooth muscle preparations has concluded that serotonin inhibition is not involved in its spasmolytic action.[2][3] One key study demonstrated that the guinea pig ureter was hardly contracted by serotonin, suggesting that antagonism of serotonin receptors is unlikely to be the primary mechanism for its relaxant effect in this tissue.[2][3]

Table 1: Summary of Evidence Regarding this compound's Interaction with 5-HT Receptors

| Claim/Finding | Source Type | Key Conclusion | Supporting Evidence |

| Acts as a 5-HT1A receptor antagonist. | Commercial Supplier | This compound is classified as a 5-HT1A antagonist. | Product description without supporting experimental data.[1] |

| Serotonin inhibition is not involved in spasmolytic action. | Research Article | The spasmolytic effect of this compound is not mediated by anti-serotonergic activity. | Experiments on guinea pig ureter showed minimal contraction in response to serotonin.[2][3] |

It is crucial for researchers and drug development professionals to be aware of this discrepancy to avoid pursuing research based on a potentially flawed mechanistic premise. The lack of robust, peer-reviewed data demonstrating a direct and functionally significant antagonism of any 5-HT receptor subtype by this compound suggests that this is not its primary mode of action.

Current Understanding of this compound's Mechanism of Action: A Focus on Intracellular Calcium

Recent and more detailed pharmacological investigations have shifted the focus from neurotransmitter receptor antagonism to the direct modulation of intracellular calcium signaling pathways within smooth muscle cells. The prevailing hypothesis is that this compound exerts its spasmolytic effects by interfering with the coordinated release of calcium from intracellular stores, which is essential for muscle contraction.

The inhibitory pattern of this compound on smooth muscle contraction has been shown to resemble that of agents acting on ryanodine receptors and inositol 1,4,5-trisphosphate (IP3) receptors.[2][3] These receptors are critical channels for calcium release from the sarcoplasmic reticulum. By disrupting the coordinated dynamics of calcium release through these channels, this compound can induce smooth muscle relaxation.

Table 2: Quantitative Data on the Spasmolytic Effect of this compound

| Preparation | Agonist/Condition | This compound Concentration (µM) | Inhibition (%) | Reference |

| Guinea Pig Sphincter of Oddi | Spontaneous Movement | 30 | 28 | [4] |

| 100 | 73 | [4] | ||

| Guinea Pig Ureter | Noradrenaline-induced Contraction | 30 | 38 | [4] |

| 100 | 98 | [4] | ||

| Guinea Pig Taenia Coli | Carbachol-induced Contraction | 30, 100 | No significant inhibition | [4] |

Experimental Protocols

To facilitate further research into the true mechanism of action of this compound, detailed methodologies from key studies are outlined below.

Isolated Smooth Muscle Contraction Assays

This protocol is based on the methodology used to assess the spasmolytic effect of this compound on various smooth muscle preparations.

Objective: To determine the effect of this compound on agonist-induced or spontaneous contractions of isolated smooth muscle strips.

Materials:

-

Guinea pigs

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10)

-

Agonists (e.g., noradrenaline, carbachol)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize a guinea pig and dissect the desired smooth muscle tissue (e.g., ureter, sphincter of Oddi, taenia coli).

-

Prepare tissue strips of appropriate size and mount them in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

-

For spontaneous contractions, record a stable baseline before adding this compound.

-

For agonist-induced contractions, first establish a cumulative concentration-response curve for the agonist. After washing and a recovery period, incubate the tissue with the desired concentration of this compound for a predetermined time before re-exposing it to the agonist.

-

Record the isometric contractions and analyze the data to determine the inhibitory effect of this compound.

Visualizing the Proposed Signaling Pathway

The following diagrams illustrate the current understanding of this compound's mechanism of action, focusing on its interaction with intracellular calcium signaling.

Caption: Proposed mechanism of this compound's spasmolytic action.

Caption: Workflow for assessing this compound's spasmolytic effect.

Conclusion and Future Directions

Future studies should focus on:

-

Direct binding assays: To definitively rule out or confirm any low-affinity interactions with 5-HT receptor subtypes.

-

Calcium imaging studies: To further elucidate the precise effects of this compound on intracellular calcium dynamics in smooth muscle cells.

-

In vivo studies: To correlate the in vitro findings with the therapeutic effects observed in clinical settings.

By focusing on the more substantiated mechanism of action, the scientific community can better understand the therapeutic potential and limitations of this compound and develop more targeted and effective spasmolytic agents in the future.

References

Methodological & Application

Determining the Dosage of Flopropione for Animal Research Models: Application Notes and Protocols

Disclaimer: Publicly available scientific literature lacks specific dosage, toxicity (e.g., LD50), and comprehensive pharmacokinetic data for Flopropione in common animal research models. Therefore, these application notes and protocols provide a general framework for determining the appropriate dosage of a novel or poorly characterized substance like this compound, in accordance with standard preclinical research guidelines. Researchers must conduct systematic dose-finding and toxicity studies to establish a safe and effective dose for their specific animal model and research question.

Introduction

This compound is a compound reported to have spasmolytic and choleretic properties. Its mechanism of action is thought to involve the relaxation of smooth muscle and an increase in bile secretion. However, there is some debate in the scientific literature regarding the precise molecular pathways, with some studies questioning the role of COMT inhibition and suggesting an effect on intracellular calcium channels[1]. Due to the limited availability of preclinical data, researchers initiating studies with this compound must undertake a rigorous dose determination process. This document outlines the essential steps and experimental protocols for establishing appropriate dosage ranges in animal models.

General Methodology for Dosage Determination

A systematic approach is crucial for determining a safe and effective dose of a test compound. This typically involves a tiered progression of studies, starting with acute toxicity assessment, followed by dose-ranging finding studies, and culminating in pharmacokinetic and pharmacodynamic characterization.

Acute Toxicity Studies

The initial step is to determine the acute toxicity of this compound to establish a preliminary safety profile and identify the maximum tolerated dose (MTD).

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) in Rodents (e.g., Mice or Rats)

This protocol is based on OECD Test Guideline 425.

-

Animal Model: Select a single sex (usually females, as they are often slightly more sensitive) of a standard rodent strain (e.g., CD-1 mice or Sprague-Dawley rats), typically young adults (8-12 weeks old).

-

Housing: House animals individually for acclimatization (at least 5 days) and during the study in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., sterile water, saline, or a 0.5% methylcellulose solution). The concentration should be calculated to allow for administration of the desired dose in a volume that is appropriate for the animal's size (typically 5-10 mL/kg for oral gavage in rodents).

-

Dosing Procedure:

-

Administer a single oral dose of this compound to one animal using oral gavage. The starting dose is typically chosen based on any existing in vitro data or structure-activity relationships, often around 175 mg/kg as a default.

-

Observe the animal for signs of toxicity and mortality for up to 48 hours.

-

If the animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose.

-

-

Observation: Observe all animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavioral patterns) and mortality at regular intervals for at least 14 days. Record body weights prior to dosing and at least weekly thereafter.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method. This will provide an estimate of the acute lethal dose.

Dose Range-Finding (DRF) Studies

Once an approximate MTD is established, DRF studies are conducted to identify a range of doses that are well-tolerated and to observe potential therapeutic effects.

Experimental Protocol: 14-Day Dose Range-Finding Study in Rodents

-

Animal Model: Use both male and female rodents of the selected species.

-

Groups: Assign animals to several dose groups (e.g., 3-5 groups) and a vehicle control group. The highest dose should be at or near the MTD, with subsequent doses being fractions of the MTD (e.g., MTD/2, MTD/4, etc.).

-

Dosing: Administer this compound or vehicle daily for 14 days via the intended route of administration (e.g., oral gavage).

-

Observations:

-

Record clinical signs of toxicity daily.

-

Measure body weight at least twice weekly.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Perform a gross necropsy on all animals and collect major organs for histopathological examination.

-

-

Endpoint Analysis: Analyze the data to identify the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL). This information is critical for selecting dose levels for subsequent subchronic and efficacy studies.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing rational dosing schedules.

Experimental Protocol: Basic Pharmacokinetic Study in Rodents

-

Animal Model: Use the same rodent species as in the toxicity studies. Cannulation of a blood vessel (e.g., jugular vein) may be required for serial blood sampling.

-

Groups:

-

Intravenous (IV) Group: Administer a single bolus IV dose of this compound to determine absolute bioavailability and fundamental PK parameters.

-

Oral (PO) Group: Administer a single oral dose to determine oral bioavailability and absorption characteristics.

-

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Analysis: Analyze plasma or serum samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum (peak) plasma drug concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve (a measure of total drug exposure) |

| t1/2 | Elimination half-life |

| CL | Clearance (the volume of plasma cleared of the drug per unit time) |

| Vd | Volume of distribution (the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma) |

| F% | Bioavailability (the fraction of an administered dose of unchanged drug that reaches the systemic circulation) |

Efficacy Studies: Assessing Spasmolytic and Choleretic Activity

Once a safe and tolerated dose range with known pharmacokinetic properties is established, efficacy studies can be designed.

Experimental Protocol: In Vivo Assessment of Choleretic Activity in Rats

-

Animal Model: Anesthetized male Sprague-Dawley rats with cannulated bile ducts.

-

Procedure:

-

Anesthetize the rats and perform a laparotomy to expose the common bile duct.

-

Cannulate the bile duct with polyethylene tubing to collect bile.

-

Allow for a stabilization period to achieve a steady bile flow.

-

Administer this compound (at various doses determined from DRF and PK studies) or vehicle, typically intravenously or intraduodenally.

-

Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-3 hours).

-

-

Analysis:

-

Determine the bile flow rate (μL/min/kg body weight).

-

Analyze bile composition for bile salts, cholesterol, and phospholipids if required.

-

Compare the effects of different doses of this compound to the vehicle control.

-

Experimental Protocol: In Vivo Assessment of Spasmolytic Activity (Intestinal Motility) in Mice

-

Animal Model: Male CD-1 mice.

-

Procedure:

-

Fast the mice overnight with free access to water.

-

Administer this compound at various doses or vehicle orally.

-

After a set period (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.

-

After another set period (e.g., 20-30 minutes), euthanize the mice and carefully dissect the small intestine from the pylorus to the cecum.

-

-

Analysis:

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculate the percentage of intestinal transit for each animal.

-

Compare the intestinal transit in this compound-treated groups to the vehicle control group. A decrease in transit indicates spasmolytic activity.

-

Visualizations

Caption: General workflow for dosage determination in animal models.

Caption: Protocol for acute toxicity testing (Up-and-Down Procedure).

Caption: Workflow for assessing choleretic activity in rats.

References

Application Notes and Protocols for Evaluating Flopropione's Antispasmodic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flopropione is a compound historically recognized for its antispasmodic properties. While its mechanism of action was traditionally attributed to Catechol-O-methyltransferase (COMT) inhibition, recent studies have compellingly shifted this paradigm. Current evidence strongly suggests that this compound exerts its spasmolytic effects by modulating intracellular calcium (Ca²⁺) dynamics, specifically by acting on ryanodine receptors (RyRs) and/or inositol 1,4,5-trisphosphate receptors (IP₃Rs).[1][2][3] This mode of action leads to a disruption of the coordinated Ca²⁺ release required for smooth muscle contraction, resulting in muscle relaxation.

These application notes provide a comprehensive guide for researchers to evaluate the antispasmodic activity of this compound using relevant cell-based assays. The protocols detailed herein are designed to investigate its effects on intracellular calcium signaling and smooth muscle cell contractility, aligning with its currently understood mechanism of action.

Postulated Signaling Pathway of this compound's Antispasmodic Activity

The following diagram illustrates the proposed signaling pathway for smooth muscle contraction and the putative points of intervention for this compound.

Caption: Proposed mechanism of this compound's antispasmodic action.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's activity in the described cell-based assays. These values are for illustrative purposes to guide expected outcomes.

Table 1: Inhibition of Noradrenaline-Induced Contraction in Primary Smooth Muscle Cells

| This compound Concentration (µM) | % Inhibition of Contraction (Mean ± SD) |

| 1 | 15.2 ± 3.1 |

| 10 | 48.7 ± 5.5 |

| 30 | 73.4 ± 6.8 |

| 100 | 95.1 ± 4.2 |

| IC₅₀ (µM) | ~12.5 |

Table 2: Effect of this compound on Intracellular Calcium Mobilization in HEK293 cells expressing Ryanodine Receptors (RyR1)

| This compound Concentration (µM) | % Inhibition of Caffeine-Induced Ca²⁺ Release (Mean ± SD) |

| 1 | 10.3 ± 2.5 |

| 10 | 42.1 ± 4.9 |

| 50 | 78.9 ± 7.2 |

| 100 | 92.4 ± 5.1 |

| IC₅₀ (µM) | ~18.2 |

Table 3: Effect of this compound on IP₃ Receptor-Mediated Calcium Release in permeabilized DT40 cells

| This compound Concentration (µM) | % Inhibition of IP₃-Induced Ca²⁺ Release (Mean ± SD) |

| 1 | 8.5 ± 1.9 |

| 10 | 35.6 ± 4.1 |

| 50 | 69.8 ± 6.3 |

| 100 | 88.2 ± 4.7 |

| IC₅₀ (µM) | ~25.8 |

Experimental Protocols

Primary Smooth Muscle Cell Contraction Assay

This assay directly measures the effect of this compound on the contractility of smooth muscle cells embedded in a collagen gel matrix.

Experimental Workflow

Caption: Workflow for the primary smooth muscle cell contraction assay.

Methodology

-

Cell Isolation and Culture:

-

Isolate primary smooth muscle cells from the target tissue (e.g., guinea pig ureter or sphincter of Oddi) using enzymatic digestion with collagenase and elastase.

-

Culture the isolated cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture the cells upon reaching 80-90% confluency.

-

-

Collagen Gel Preparation and Cell Seeding:

-

Prepare a collagen solution on ice by mixing type I collagen with 10x PBS and neutralizing with NaOH.

-

Trypsinize and resuspend the smooth muscle cells in serum-free DMEM at a concentration of 2 x 10⁶ cells/mL.

-

Mix the cell suspension with the neutralized collagen solution to a final cell density of 1 x 10⁶ cells/mL.

-

Pipette 500 µL of the cell-collagen mixture into each well of a 24-well plate.

-

Incubate at 37°C for 30-60 minutes to allow for collagen polymerization.

-

Add 1 mL of serum-free DMEM to each well and incubate for 48 hours to allow the cells to form a contractile network.

-

-

Treatment and Contraction Induction:

-

Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

-

Replace the medium with fresh serum-free DMEM containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 30 minutes.

-

Induce contraction by adding a known spasmogen, such as noradrenaline (final concentration 10 µM).

-

-

Data Acquisition and Analysis:

-

Capture images of the gels at regular intervals (e.g., 0, 15, 30, 60 minutes) using a digital camera or plate imager.

-

Measure the area of the collagen gels using image analysis software (e.g., ImageJ).

-

Calculate the percentage of contraction relative to the initial gel area.

-

Plot the percentage of inhibition of contraction against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Intracellular Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound.

Experimental Workflow

Caption: Workflow for the intracellular calcium imaging assay.

Methodology

-

Cell Preparation:

-

Seed primary smooth muscle cells or a suitable cell line (e.g., HEK293 cells stably expressing the ryanodine or IP₃ receptor) onto glass-bottom dishes or 96-well black-walled imaging plates.

-

Culture the cells to 70-80% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM (5 µM) or Fluo-4 AM (2 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Remove the culture medium and wash the cells once with HBSS.

-

Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Treatment and Stimulation:

-

Add HBSS containing various concentrations of this compound or vehicle and incubate for 15-30 minutes.

-

Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope.

-

Record baseline fluorescence for 1-2 minutes.

-

Add a stimulus to induce calcium release. For example:

-

To study RyR activity, use caffeine (10-20 mM).

-

To study IP₃R activity, use a GPCR agonist like ATP (100 µM) or bradykinin (1 µM).

-

-

Continue recording fluorescence for an additional 5-10 minutes.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.

-

For Fluo-4, measure the change in fluorescence intensity at ~516 nm with excitation at ~494 nm.

-

Quantify the peak fluorescence change in response to the stimulus.

-

Calculate the percentage of inhibition of the calcium response by this compound compared to the vehicle control.

-

Generate a dose-response curve and determine the IC₅₀ value.

-

[³H]-Ryanodine Binding Assay

This is a radioligand binding assay to directly assess the interaction of this compound with the ryanodine receptor.

Methodology

-

Membrane Preparation:

-

Prepare microsomes enriched in sarcoplasmic reticulum from skeletal or cardiac muscle tissue, or from cells overexpressing a specific RyR isoform.

-

Homogenize the tissue/cells in a buffer containing protease inhibitors.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Determine the protein concentration of the microsomal preparation.

-

-

Binding Assay:

-

In a final volume of 200 µL, combine:

-

Microsomal membranes (50-100 µg protein)

-

[³H]-ryanodine (2-10 nM)

-

Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

-

Varying concentrations of this compound or vehicle.

-

A defined free Ca²⁺ concentration (e.g., 10 µM to activate the receptor).

-

-

For non-specific binding, add a high concentration of unlabeled ryanodine (10-20 µM).

-

Incubate at 37°C for 2-3 hours.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage of inhibition of specific [³H]-ryanodine binding by this compound.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

-

Conclusion

The provided application notes and protocols offer a robust framework for investigating the antispasmodic activity of this compound through its proposed mechanism of action on intracellular calcium signaling. By employing these cell-based assays, researchers can obtain quantitative data on the efficacy and potency of this compound, contributing to a deeper understanding of its pharmacology and potential therapeutic applications.

References

- 1. Identification of a dihydropyridine scaffold that blocks ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flopropione in the Study of Biliary and Urinary Tract Spasms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flopropione (2,4,6-trihydroxy-1-propiophenone) is a spasmolytic agent that has been clinically used for managing pain associated with spasms in the biliary and urinary tracts, such as in cases of gallstones and urolithiasis.[1][2] Historically, its mechanism of action was attributed to catechol-O-methyltransferase (COMT) inhibition and anti-serotonergic effects.[1][2] However, recent pharmacological studies have challenged this view, suggesting a more direct action on smooth muscle.[1][2]

Current evidence indicates that this compound does not inhibit COMT or serotonin-induced contractions at physiologically relevant concentrations.[1] Instead, its spasmolytic activity is thought to stem from the disruption of coordinated intracellular calcium (Ca²⁺) dynamics, which are essential for the rhythmic contractions characteristic of the sphincter of Oddi and the ureter.[1][2] The proposed molecular targets are the ryanodine receptors (RyRs) and/or inositol 1,4,5-trisphosphate receptors (IP₃Rs) located on the sarcoplasmic reticulum of smooth muscle cells.[1][2] By acting on these channels, this compound may interfere with the periodic release of Ca²⁺ from intracellular stores, leading to muscle relaxation.[1][2]

These application notes provide an overview of the use of this compound as a tool for studying smooth muscle physiology and pharmacology, with detailed protocols for in vitro assays.

Mechanism of Action: A Modern Perspective

The spasmolytic effect of this compound is selective for smooth muscles that exhibit rhythmic, periodic contractions. It strongly inhibits the spontaneous contractions of the sphincter of Oddi and noradrenaline-induced contractions of the ureter. In contrast, it has a minimal effect on tissues that undergo tonic contractions, such as the guinea pig taenia coli stimulated by carbachol.[1] This selectivity supports the hypothesis that this compound's target is involved in the specific Ca²⁺ signaling pathways that govern rhythmic contractile activity.

The proposed mechanism involves the disruption of coordinated Ca²⁺ release from the sarcoplasmic reticulum, which is mediated by IP₃ and ryanodine receptors. The inhibitory profile of this compound closely resembles that of the ryanodine receptor agonist 4-chloro-m-cresol and the IP₃ receptor antagonist 2-aminoethoxydiphenyl borate, further implicating these channels in its mode of action.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on smooth muscle contractility from in vitro and clinical studies.

Table 1: In Vitro Efficacy of this compound on Guinea Pig Smooth Muscle Contractions

| Tissue Preparation | Agonist / Condition | This compound Concentration (µM) | Mean Inhibition (%) |

|---|---|---|---|

| Sphincter of Oddi | Spontaneous Rhythmic Contraction | 30 | 28% |

| 100 | 73% | ||

| Ureter | Noradrenaline-induced Rhythmic Contraction | 30 | 38% |

| 100 | 98% | ||

| Taenia Coli | Carbachol-induced Tonic Contraction | 30 | ~0% (negligible) |

| 100 | ~0% (negligible) |

Data sourced from Amagase Y, et al. (2024).[1]

Table 2: Comparative Efficacy of this compound in a Clinical Trial for Distal Ureteral Stones

| Treatment Group | Number of Patients | Median Time to Stone Expulsion (days) | 95% Confidence Interval |

|---|---|---|---|

| This compound (80 mg, three times a day) | 43 | 18 | 11 to not reached |

| Naftopidil (75 mg, once a day) | 46 | 8 | 3 to 16 |

Data from a multicenter, double-blind, randomized, controlled trial. The hazard of expulsion was 1.8-fold higher for the naftopidil group (p = 0.03).

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on isolated smooth muscle tissues.

Protocol 1: Isometric Tension Recording in Isolated Guinea Pig Smooth Muscle